molecular formula C15H13Cl2NO B11175225 2,4-dichloro-N-(4-ethylphenyl)benzamide

2,4-dichloro-N-(4-ethylphenyl)benzamide

Cat. No.: B11175225
M. Wt: 294.2 g/mol
InChI Key: BOCWINHQTJILIU-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-ethylphenyl)benzamide is an organic compound with the molecular formula C15H13Cl2NO and a molecular weight of 294.18 g/mol . This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to a benzamide structure, making it a derivative of benzamide.

Preparation Methods

The synthesis of 2,4-dichloro-N-(4-ethylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-ethyl aniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,4-dichloro-N-(4-ethylphenyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-dichloro-N-(4-ethylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-ethylphenyl)benzamide involves its interaction with specific molecular targets, although detailed pathways are still being studied. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2,4-dichloro-N-(4-ethylphenyl)benzamide can be compared with other similar compounds such as:

These compounds share a similar benzamide structure with different substituents, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can affect its biological activity and applications .

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,4-dichloro-N-(4-ethylphenyl)benzamide

InChI

InChI=1S/C15H13Cl2NO/c1-2-10-3-6-12(7-4-10)18-15(19)13-8-5-11(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

BOCWINHQTJILIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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